磺基-SANPAH

描述

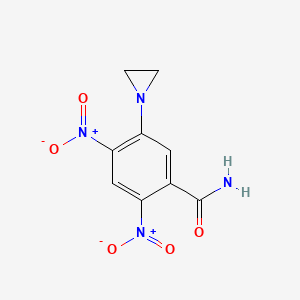

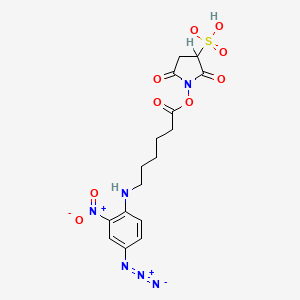

Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate, also known as Sulfo-SANPAH, is a heterobifunctional crosslinker . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide . The reactive groups of this compound are sulfo-NHS ester and nitrophenyl azide .

Synthesis Analysis

The synthesis of Sulfo-SANPAH involves the reaction of NHS esters with primary amino groups (-NH2) in pH 7-9 buffers to form stable amide bonds . This reaction results in the release of sulfo-N-hydroxy-succinimide .Molecular Structure Analysis

The molecular structure of Sulfo-SANPAH is represented by the formula C16H18N6O9S . The molecular weight of the compound is 492.40 .Chemical Reactions Analysis

When exposed to UV light, nitrophenyl azides in Sulfo-SANPAH form a nitrene group . This nitrene group can initiate addition reactions with double bonds, insertion into C-H and N-H sites, or subsequent ring expansion to react with a nucleophile (e.g., primary amines) .Physical And Chemical Properties Analysis

Sulfo-SANPAH is a powder that is soluble in water . It has a molecular weight of 492.4 . The compound is sensitive to moisture and is stored in a desiccated condition . It is shipped in ambient storage temperature and optimal photolysis occurs at 320-350 nm .科学研究应用

细胞-细胞外基质力学相互作用

磺基-SANPAH 用作聚丙烯酰胺 (PA) 凝胶中的蛋白质交联剂,PA 凝胶广泛用于研究细胞-细胞外基质力学相互作用 . 然而,其低溶解度、与蛋白质的结合不稳定以及高成本阻碍了其应用 .

聚丙烯酰胺凝胶制备

this compound 用于 PA 凝胶的制备。 一种使用 N-羟基琥珀酰亚胺-丙烯酰胺 (NHS-AA) 酯制备 PA 凝胶的新方法已被开发出来,以取代this compound 方法 . 这种新方法提高了蛋白质包覆的稳定性 .

小管形成研究

在 Matrigel 覆盖培养中,小管形成在 NHS-AA 酯和this compound 凝胶上也一致 . 这表明this compound 可用于小管形成的研究。

水凝胶微通道的制备

this compound 可能用于水凝胶微通道的制备,这些微通道用于创建血脑屏障的 3D 模型 .

细胞表面蛋白交联

this compound 有助于细胞表面蛋白交联 . 它具有带电基团,使其在 10 mM 浓度下具有水溶性 .

生物打印技术

this compound 可能用于生物打印技术,生物打印技术通过应用模拟 3D 结构等技术,逐渐克服了体外模型的缺点 .

作用机制

Target of Action

Sulfo-SANPAH primarily targets primary amino groups (-NH2) in proteins . It is often used in biological studies to crosslink proteins, particularly on the surface of cells .

Mode of Action

Sulfo-SANPAH contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide . The NHS ester reacts efficiently with primary amino groups in pH 7-9 buffers to form stable amide bonds . When exposed to UV light, the nitrophenyl azide forms a nitrene group that can initiate addition reactions with double bonds, insertion into C-H and N-H sites, or subsequent ring expansion to react with a nucleophile (e.g., primary amines) .

Pharmacokinetics

It is known that sulfo-sanpah is water-soluble , which can influence its absorption and distribution in biological systems

Result of Action

The crosslinking of proteins by Sulfo-SANPAH can have various molecular and cellular effects. For instance, it can alter protein conformation, disrupt protein-protein interactions, or change the localization of proteins within a cell . These changes can, in turn, affect cellular functions and behaviors.

安全和危害

Sulfo-SANPAH is sensitive to moisture . It is packaged in a resealable bag with a desiccant to reduce exposure to moisture . After cold storage, the vial should be equilibrated to room temperature before opening to reduce condensation inside the vial . The compound is classified under Hazard Classifications Eye Irrit. 2 .

未来方向

属性

IUPAC Name |

1-[6-(4-azido-2-nitroanilino)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O9S/c17-20-19-10-5-6-11(12(8-10)22(26)27)18-7-3-1-2-4-15(24)31-21-14(23)9-13(16(21)25)32(28,29)30/h5-6,8,13,18H,1-4,7,9H2,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUQQDXHCUWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20907709 | |

| Record name | 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102568-43-4 | |

| Record name | Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102568434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

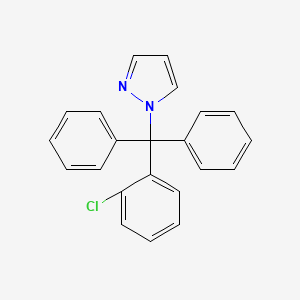

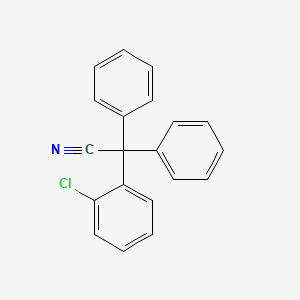

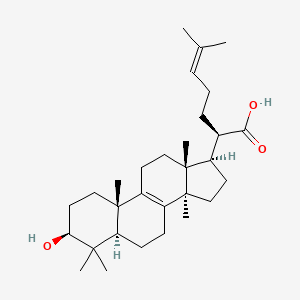

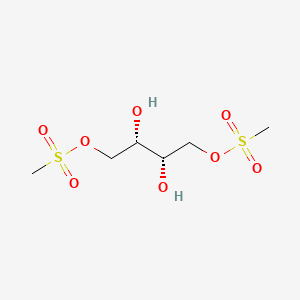

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Chlorophenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1682447.png)